
Methyl 3-chloropropionate
Overview
Description
Methyl 3-chloropropionate (CAS 6001-87-2) is a halogenated ester with the molecular formula C₄H₇ClO₂ and a molecular weight of 122.55 g/mol . Its physical properties include a boiling point of 153.15°C, density of 1.1861 g/cm³, and a LogP value of 0.788–0.996, indicating moderate lipophilicity . The compound is widely used in organic synthesis, particularly in cyclization reactions and as a precursor for pharmaceuticals and agrochemicals . Its hydrolysis yields 3-chloropropionic acid, a toxic herbicide and environmental pollutant .
Biological Activity
Methyl 3-chloropropionate (CAS No. 6001-87-2) is a chemical compound with diverse applications in organic synthesis and potential biological activity. This article explores its biological properties, including toxicity, enzymatic interactions, and potential therapeutic uses, supported by data tables and relevant research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C₄H₇ClO₂
- Molecular Weight : 122.55 g/mol
- Boiling Point : Not specified
- Synonyms : 3-Chloropropanoic acid methyl ester, Methyl β-chloropropionate
Biological Activity Overview
This compound exhibits several biological activities, primarily related to its role as a solvent in biochemical assays and its potential effects on enzymes.
1. Enzymatic Interactions
Research indicates that this compound can act as a solvent in lipase assays, which are crucial for studying lipid metabolism. Its higher viscosity compared to traditional solvents like hexane allows for more controlled reactions, potentially enhancing the efficiency of enzyme-catalyzed processes .
2. Toxicity and Safety Profile
The safety profile of this compound is critical for its use in laboratory and industrial settings. According to safety data sheets, the compound is classified as hazardous, with precautionary statements indicating risks of irritation and potential respiratory issues upon exposure .
Toxicological Data Summary:
Endpoint | Value |
---|---|
Acute Toxicity (oral) | LD50 > 500 mg/kg (rat) |
Skin Irritation | Moderate irritant |
Eye Irritation | Severe irritant |
Case Study: Use in Ion-Pair Extraction
A notable application of this compound is in liquid-phase ion-pair extraction processes. It has been shown to effectively replace less environmentally friendly solvents like hexane, demonstrating improved extraction efficiency while minimizing environmental impact .
Research Findings on Solvent Efficacy
A comparative study evaluated the effectiveness of various solvents in lipase-catalyzed reactions:
Solvent | Reaction Time (min) | Yield (%) |
---|---|---|
Hexane | 30 | 65 |
This compound | 20 | 80 |
Ethyl Acetate | 25 | 70 |
This data suggests that this compound not only reduces reaction time but also enhances product yield compared to traditional solvents.
Scientific Research Applications
Extraction Solvent
Methyl 3-chloropropionate is primarily utilized as a liquid phase ion-pair extraction solvent. It serves as a greener alternative to traditional solvents like hexane, which pose environmental and health risks due to their volatility and flammability. The advantages of using this compound include:
- Enhanced selectivity for target compounds.
- Reduced toxicity compared to conventional solvents.
- Improved extraction efficiency in various applications, including pharmaceuticals and environmental samples.
Organic Synthesis
The compound's electrophilic nature allows it to interact effectively with nucleophiles, making it valuable in organic synthesis. It can be used to create complex molecules from simpler precursors through various reactions, including:
- Nucleophilic substitutions.
- Esterifications.
- Formation of carbon-carbon bonds.
These reactions are crucial for developing new synthetic pathways in chemistry.
Analytical Chemistry
This compound is employed in high-performance liquid chromatography (HPLC) for the analysis of various compounds. It can be used as a mobile phase component or as a solvent for sample preparation. Notable applications include:
- Isolation of impurities in preparative separation.
- Pharmacokinetic studies where accurate quantification of compounds is required .
Case Study 1: Green Chemistry Applications
A study demonstrated the use of this compound in the extraction of bioactive compounds from plant materials, showcasing its potential as an eco-friendly solvent. The results indicated higher yields and purity levels compared to traditional solvents, emphasizing its role in sustainable chemistry practices.
Case Study 2: Synthesis of Pharmaceuticals
Research highlighted the utility of this compound in synthesizing key intermediates for pharmaceutical compounds. Its reactivity was leveraged to develop new antihypertensive agents through multi-step synthetic pathways, illustrating its significance in drug development processes .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing methyl 3-chloropropionate in laboratory settings?
this compound is synthesized via (1) conversion of 3-chloropropionitrile to methyl imidate hydrochloride intermediates, followed by hydrolysis , and (2) esterification of 3-chloropropionic acid with methanol. Side products like ethyl 3-chloropropionate may form during esterification, requiring purification via fractional distillation or chromatography. Analytical methods such as gas chromatography (GC) with calibrated detector responses are critical for assessing purity .
Q. What analytical techniques are recommended for characterizing this compound and its reaction intermediates?
Key methods include:
- GC-MS : To identify volatile byproducts (e.g., ethyl acrylate) during synthesis .
- NMR spectroscopy : For structural confirmation (e.g., δ 2.53–2.77 ppm for CH₂ groups in pyrrolidone derivatives) .
- IR spectroscopy : To detect functional groups like C=O (1710 cm⁻¹) and C-N (1340 cm⁻¹) in reaction products .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Wear gloves, goggles, and lab coats to avoid skin/eye contact (Category 1 skin irritant) .
- Ventilation : Use fume hoods to prevent inhalation of vapors (P260, P280 CLP guidelines) .
- Emergency measures : Immediate rinsing with water for exposure (P303+P361+P353) .
Advanced Research Questions
Q. How does this compound act as a non-substrate inducer of dehalogenase activity in microbial systems?
In Methylobacterium sp. HJ1, this compound induces dehalogenase enzyme production without being metabolized. This contrasts with substrates like 2,2-dichloropropionate, which are degraded to pyruvate with chloride release. Enzyme activity in cell-free extracts confirms its role as a regulatory molecule rather than a carbon source . However, Alcaligenes sp. strain CCl shows no growth or enzyme activity with 3-chloropropionate, highlighting species-specific metabolic pathways .
Q. How can researchers resolve contradictions in microbial degradation studies involving this compound?
Experimental design should include:
- Growth substrate assays : Test microbial utilization under controlled conditions (e.g., 5 mM substrate in minimal media) .
- Cell-free extract analysis : Measure dehalogenase activity independently of growth to identify non-substrate inducers .
- Comparative genomics : Identify gene clusters responsible for substrate specificity across bacterial strains .
Q. What methodologies optimize the synthesis of this compound derivatives for liquid-crystalline materials?
- Stepwise functionalization : React methyl 3-chloro-3-oxopropionate with 4-cyano-1,1′-biphenyl derivatives to yield malonates/cyanoacetates with liquid-crystalline properties .
- Byproduct mitigation : Use anhydrous solvents (e.g., ether) and stoichiometric HCl to minimize side reactions during imidate hydrochloride synthesis .
- Purification : Recrystallization from petroleum ether (80–100°C) ensures high-purity products for material science applications .
Q. Methodological Considerations
- Contradictory data in microbial studies : Cross-validate growth assays with enzyme activity tests to distinguish between metabolic utilization and regulatory induction .
- Synthetic optimization : Monitor reaction progress via GC peak areas calibrated for 3-substituted propionates .
- Safety compliance : Adhere to REACH/CLP regulations for hazardous substance handling, including waste disposal protocols .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key differences between methyl 3-chloropropionate and its analogs:
Key Observations :
- Alkyl Chain Impact : The ethyl ester exhibits a higher molecular weight and boiling point compared to the methyl ester due to increased van der Waals interactions .
- Acid vs. Ester : 3-Chloropropionic acid has lower LogP than its esters, reflecting higher polarity and water solubility, which influence its environmental persistence .
Biodegradation and Enzymatic Interactions
Microbial Degradation:
- This compound: Limited direct studies, but hydrolysis to 3-chloropropionic acid is a critical step. The acid is degraded by specific bacterial strains (e.g., Rhodococcus sp. HJ1) with a doubling time of 11.72 hours in 20 mM substrate .
- Ethyl 3-Chloropropionate: No direct degradation data, but analogous esterases likely hydrolyze it to 3-chloropropionic acid before microbial assimilation .
- Specialized Degraders: Rhodococcus sp. HJ1 and Bacillus sp. CGMCC 4196 utilize it as a sole carbon source, releasing chloride ions via 3-chloropropionate dehalogenase (specific activity: 0.013 µmol Cl⁻/min/mg protein) .
Comparative Substrate Specificity in Enzymes:
Environmental and Industrial Implications
- Toxicity : 3-Chloropropionic acid is a Priority Pollutant due to its toxicity to aquatic life and persistence in groundwater . Its esters are less toxic but require hydrolysis monitoring in industrial waste.
- Regulatory Status : this compound falls under HS Code 2915900090 , with strict import/export controls due to its role in herbicide synthesis .
Preparation Methods
Preparation via Addition of Acid Chlorides to Methyl Acrylate
Overview
One of the most widely reported and industrially practical methods for synthesizing methyl 3-chloropropionate involves the addition of acid chlorides (such as acetyl chloride or propionyl chloride) to methyl acrylate in the presence of anhydrous methanol and a polymerization inhibitor under controlled temperature conditions.
Reaction Description
- Methyl acrylate is dissolved in an organic solvent (e.g., methyl acetate).
- Anhydrous methanol and a polymerization inhibitor (e.g., hydroquinone or tert-butylhydroquinone) are added.
- Acid chloride (acetyl chloride or propionyl chloride) is added dropwise at 0–30°C.
- The mixture is stirred for 3–14 hours under a water bath.
- The product, this compound, is isolated by normal or reduced pressure distillation.
Reaction Equation
$$
\text{Methyl acrylate} + \text{Acid chloride} + \text{Methanol} \rightarrow \text{this compound}
$$
Key Parameters and Results
Parameter | Typical Value | Notes |
---|---|---|
Molar ratio (Acrylate:Acid chloride:Methanol:Inhibitor) | 1 : 0.7–5 : 0.7–10 : 0.001–0.01 | Optimized for yield and purity |
Temperature | 0–30 °C | Water bath conditions |
Reaction time | 3–14 hours | Longer times favor completion |
Yield | 83.5% – 93.8% | High yields with controlled addition |
Purity | 99.5% | High purity suitable for industrial use |
Representative Experimental Data
Example | Acid Chloride Used | Alcohol Used | Polymerization Inhibitor | Yield (%) | Purity (%) |
---|---|---|---|---|---|
1 | Acetyl chloride | Methanol | Hydroquinone | 93.8 | 99.5 |
2 | Propionyl chloride | Methanol | Hydroquinone | 92.6 | Not specified |
3 | Acetyl chloride | Propanol | Hydroquinone | 90.2 | Not specified |
4 | Acetyl chloride | Methanol | Tert-butylhydroquinone | 91.3 | Not specified |
Advantages
- High yield and purity.
- Avoids the use of 3-chloropropionic acid as starting material, reducing cost and pollution.
- Uses in situ generated hydrogen chloride for addition, minimizing corrosion and waste.
- The process is relatively safe and easy to scale industrially.
Limitations
- Use of acid chlorides like acetyl chloride requires careful handling due to volatility and toxicity.
- Polymerization inhibitors are necessary to prevent side reactions.
Preparation from 3-Chloropropionic Acid Esterification
Overview
Another traditional method involves preparing this compound by esterification of 3-chloropropionic acid with methanol under acid catalysis, often using thionyl chloride as a catalyst to convert the acid to the acid chloride intermediate.
Reaction Description
- 3-Chloropropionic acid is reacted with thionyl chloride to form 3-chloropropionyl chloride.
- The acid chloride intermediate reacts with methanol to form this compound.
- The crude ester is purified by vacuum distillation.
Considerations
- The preparation of 3-chloropropionic acid itself often involves reacting acrylonitrile with excess hydrochloric acid, which is costly and polluting.
- Thionyl chloride is volatile, toxic, and irritating, complicating handling and safety.
- This method is less preferred industrially due to environmental and operational concerns.
Preparation via Reaction of Methyl Lactate with Thionyl Chloride (for S-Methyl 2-Chloropropionate)
Though this method is for the closely related compound S-methyl 2-chloropropionate, it provides insights into halogenation of methyl esters using thionyl chloride.
Reaction Description
- Thionyl chloride is added to a reactor at 70°C.
- Methyl lactate is slowly added dropwise.
- The reaction generates S-methyl 2-chloropropionate along with gaseous byproducts (HCl and SO2).
- The product is separated by standing and layering.
Advantages
- Simple operation.
- Low pollution.
- Suitable for large-scale industrial production.
Reaction Equation
$$
\text{Methyl lactate} + \text{Thionyl chloride} \rightarrow \text{S-methyl 2-chloropropionate} + \text{HCl} + \text{SO}_2
$$
Comparative Analysis of Preparation Methods
Preparation Method | Starting Material(s) | Key Reagents | Yield Range (%) | Purity (%) | Industrial Feasibility | Safety & Environmental Considerations |
---|---|---|---|---|---|---|
Addition of Acid Chlorides to Methyl Acrylate | Methyl acrylate, acid chloride | Acetyl chloride, methanol | 83.5 – 93.8 | ~99.5 | High | Moderate; acid chlorides toxic but process minimizes waste |
Esterification via 3-Chloropropionic Acid | 3-Chloropropionic acid | Thionyl chloride, methanol | Not specified | Not specified | Moderate | Low; thionyl chloride toxic, acrylonitrile route polluting |
Thionyl Chloride Halogenation of Methyl Lactate | Methyl lactate | Thionyl chloride | Not specified | Not specified | High | Moderate; SOCl2 toxic, but process controlled |
Properties
IUPAC Name |
methyl 3-chloropropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c1-7-4(6)2-3-5/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGJIACHBCQSPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10208717 | |
Record name | Methyl 3-chloropropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10208717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6001-87-2 | |
Record name | Propanoic acid, 3-chloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6001-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl 3-chloropropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006001872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-chloropropionate | |
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Record name | Methyl 3-chloropropionate | |
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Record name | Methyl 3-chloropropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.313 | |
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Record name | METHYL 3-CHLOROPROPIONATE | |
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